Methylammonium

Description

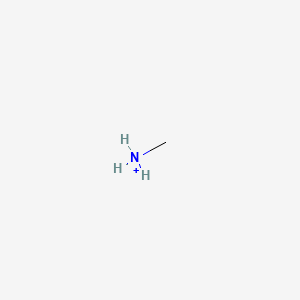

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

CH6N+ |

|---|---|

Molecular Weight |

32.065 g/mol |

IUPAC Name |

methylazanium |

InChI |

InChI=1S/CH5N/c1-2/h2H2,1H3/p+1 |

InChI Key |

BAVYZALUXZFZLV-UHFFFAOYSA-O |

SMILES |

C[NH3+] |

Canonical SMILES |

C[NH3+] |

Synonyms |

aminomethane methylamine methylamine bisulfite methylamine hydride methylamine hydrobromide methylamine hydrochloride methylamine hydrochloride, 14C-labeled methylamine hydrofluoride methylamine hydrogen cyanide methylamine hydroiodide methylamine ion (1-) methylamine nitrate methylamine perchlorate methylamine sulfate (1:1) methylamine sulfate (2:1) methylamine, 13C-labeled methylamine, 14C-labeled methylamine, 15N-labeled methylamine, cesium salt methylamine, monopotassium salt methylamine, monosodium salt methylammonium methylammonium ion monomethylamine monomethylammonium ion |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical and Physical Properties of Methylammonium

For Researchers, Scientists, and Drug Development Professionals

Methylammonium, the simplest organic ammonium cation, plays a crucial role as a fundamental building block in a variety of advanced materials and chemical syntheses. Its salts are integral to the development of high-efficiency perovskite solar cells and have applications in organic synthesis. This technical guide provides a comprehensive overview of the core chemical and physical properties of various this compound salts, detailed experimental protocols for their synthesis and characterization, and a visualization of key reaction pathways.

Core Physical and Chemical Properties

The properties of this compound salts are primarily defined by the counter-anion. The following tables summarize the key quantitative data for several common this compound salts, facilitating easy comparison.

Table 1: General and Physical Properties of this compound Salts

| Property | This compound Chloride | This compound Bromide | This compound Iodide | This compound Nitrate | This compound Sulfate |

| Chemical Formula | CH₃NH₃Cl | CH₃NH₃Br[1] | CH₃NH₃I | CH₃NH₃NO₃[2] | (CH₃NH₃)₂SO₄ |

| Molecular Weight ( g/mol ) | 67.52[3][4][5] | 111.97[6][7] | 158.97[8][9][10] | 94.07[2][11] | 160.20[12] |

| Appearance | White crystalline powder/solid[3][13] | White crystals/powder[1][6] | White to yellow powder or crystals[8] | Colorless solid | White to almost white powder to crystal[14] |

| Melting Point (°C) | 228–233[4][5] | 296[1][7] | 270–280[8][15][16] | 101-108.5[2][17] | 73.2 (as hydrogen sulfate)[18] |

| Boiling Point (°C) | 225-230 (decomposes)[4][5] | N/A | N/A | 206.8[2] | N/A |

| Density (g/cm³) | 1.1 (bulk)[5][13] | N/A | N/A | 1.243[2] | N/A |

Table 2: Solubility and Chemical Properties of this compound Salts

| Property | This compound Chloride | This compound Bromide | This compound Iodide | This compound Nitrate | This compound Sulfate |

| Solubility in Water | 1.08 g/L at 20 °C[4][13] | Soluble[1] | Poorly soluble[10] | Highly soluble (≥200 g/L at 25°C)[2] | Soluble |

| Solubility in Organic Solvents | Highly soluble in ethanol, DMF, DMSO; Insoluble in acetone, diethyl ether[4] | Soluble | Soluble in ethanol, diethyl ether[10] | Soluble in ethanol[2] | N/A |

| pKa of this compound Cation | ~10.6 (of parent amine)[2] | ~10.6 (of parent amine) | ~10.6 (of parent amine) | ~10.6 (of parent amine) | ~10.6 (of parent amine) |

| pH (in aqueous solution) | 5.0–7.0 (10 g/L)[4][5] | N/A | N/A | ~5.5[2] | N/A |

Experimental Protocols

Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound salts.

The general method for synthesizing this compound halides is through the acid-base neutralization reaction between methylamine (CH₃NH₂) and the corresponding hydrohalic acid (HX, where X = Cl, Br, I).

Protocol for Synthesis of this compound Iodide (CH₃NH₃I):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, combine a solution of methylamine (e.g., 40% in water) with a stoichiometric amount of hydroiodic acid. The reaction is exothermic and should be performed with caution in a well-ventilated fume hood.

-

Reaction Execution: Slowly add the hydroiodic acid to the methylamine solution while stirring continuously. Maintain the temperature below 10 °C to control the reaction rate and prevent the loss of volatile reactants.

-

Crystallization: After the addition is complete, continue stirring for 1-2 hours as the solution warms to room temperature. The product can be crystallized by removing the solvent via rotary evaporation.

-

Purification: The crude product is purified by recrystallization. Ethanol is a common solvent for this purpose[9]. Dissolve the solid in a minimal amount of hot ethanol and allow it to cool slowly to form crystals.

-

Drying: The purified crystals are collected by filtration and dried under vacuum to remove any residual solvent.

This protocol can be adapted for the synthesis of other this compound salts by substituting the corresponding acid (e.g., hydrochloric acid for this compound chloride, nitric acid for this compound nitrate).

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the structure of the this compound cation.

-

¹H NMR: The proton NMR spectrum of the this compound cation typically shows two distinct signals: a peak for the methyl protons (-CH₃) and a peak for the ammonium protons (-NH₃⁺)[19]. The chemical shifts can vary depending on the solvent and the anion. In MASnI₃, the -NH₃ and -CH₃ protons appear at approximately 5.3 ppm and 2.4 ppm, respectively[19].

-

¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the methyl carbon.

-

¹⁴N NMR: Nitrogen-14 NMR can provide information about the electronic environment of the nitrogen atom[20].

Vibrational Spectroscopy (FTIR and Raman): FTIR and Raman spectroscopy are used to identify the vibrational modes of the this compound cation.

-

Raman Spectroscopy: The Raman spectra of this compound lead halides show characteristic bands. For instance, in CH₃NH₃PbI₃, bands at 62 cm⁻¹ and 94 cm⁻¹ are assigned to the bending and stretching of the Pb-I bonds, while librations of the organic cation are observed at 119 and 154 cm⁻¹[21]. Intramolecular vibrations of the this compound cation are typically observed above 400 cm⁻¹[22][23].

-

FTIR Spectroscopy: FTIR can be used to identify the characteristic N-H and C-H stretching and bending vibrations of the this compound cation.

X-ray Diffraction (XRD): XRD is essential for determining the crystal structure of the this compound salts[24][25]. The crystal system and lattice parameters can be obtained from powder or single-crystal XRD data.

Signaling Pathways and Logical Relationships

A key aspect of the utility of this compound salts, particularly in perovskite materials, is their thermal stability. The thermal decomposition of this compound lead iodide (CH₃NH₃PbI₃) is a critical process that affects the long-term stability of perovskite-based devices.

The thermal degradation of CH₃NH₃PbI₃ can proceed through multiple pathways, leading to different products. Understanding these pathways is crucial for developing strategies to enhance material stability.

Caption: Thermal and photodecomposition pathways of this compound lead iodide.

The decomposition of this compound lead iodide can follow three main routes[26][27][28]:

-

Pathway 1: A reversible decomposition into methylamine (CH₃NH₂), hydrogen iodide (HI), and lead(II) iodide (PbI₂). This process has been observed at temperatures as low as 76 °C[27].

-

Pathway 2: An irreversible decomposition into ammonia (NH₃), methyl iodide (CH₃I), and lead(II) iodide (PbI₂), which typically occurs at higher temperatures (300–420 °C)[27].

-

Pathway 3: A reversible photodecomposition into elemental lead (Pb) and iodine gas (I₂), which can be initiated by light exposure[26].

The prevalence of each pathway depends on the specific conditions, such as temperature and illumination. For applications requiring long-term stability, minimizing the irreversible decomposition pathway is a key challenge.

This guide provides a foundational understanding of the chemical and physical properties of this compound and its common salts. The data and protocols presented are intended to support researchers and professionals in the fields of materials science, chemistry, and drug development in their work with these versatile compounds.

References

- 1. This compound bromide - Wikipedia [en.wikipedia.org]

- 2. Methylamine nitrate | 22113-87-7 | Benchchem [benchchem.com]

- 3. chemiis.com [chemiis.com]

- 4. grokipedia.com [grokipedia.com]

- 5. 甲基氯化铵 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 6. americanelements.com [americanelements.com]

- 7. This compound bromide [myskinrecipes.com]

- 8. americanelements.com [americanelements.com]

- 9. This compound iodide | 14965-49-2 [chemicalbook.com]

- 10. noctiluca.eu [noctiluca.eu]

- 11. Methylamine nitrate | CH6N2O3 | CID 159924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. This compound sulfate | C2H12N2O4S | CID 87182987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. americanelements.com [americanelements.com]

- 14. Methylamine Sulfate | CymitQuimica [cymitquimica.com]

- 15. Cas 14965-49-2,this compound iodide | lookchem [lookchem.com]

- 16. This compound iodide 98 14965-49-2 [sigmaaldrich.com]

- 17. hiyka.com [hiyka.com]

- 18. This compound hydrogen sulfate [chemister.ru]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

- 22. mdpi.com [mdpi.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. researchgate.net [researchgate.net]

- 25. pubs.acs.org [pubs.acs.org]

- 26. scispace.com [scispace.com]

- 27. pubs.acs.org [pubs.acs.org]

- 28. Photodecomposition and thermal decomposition in this compound halide lead perovskites and inferred design principles to increase photovoltaic device stability - Beijing Institute of Technology [pure.bit.edu.cn]

Synthesis of Methylammonium Iodide for Perovskite Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methylammonium iodide (MAI), a critical precursor for the fabrication of perovskite-based optoelectronic devices, including solar cells and LEDs. This document details various synthesis methodologies, presents quantitative data for comparison, and offers detailed experimental protocols. Furthermore, it includes visual representations of reaction pathways and experimental workflows to facilitate a deeper understanding of the processes involved.

Introduction

This compound iodide (CH₃NH₃I), an organic ammonium halide, is a fundamental component in the synthesis of this compound lead iodide (MAPbI₃) perovskites. The purity and quality of MAI directly impact the crystallinity, stability, and performance of the resulting perovskite films. Therefore, a reproducible and reliable synthesis protocol for high-purity MAI is paramount for researchers in this field. This guide explores the most common and effective methods for MAI synthesis.

Synthesis Methodologies

Several methods have been developed for the synthesis of MAI. The most prevalent is the dripping method, which involves the reaction of methylamine with hydroiodic acid. Other notable methods include reverse-strike synthesis, mechanochemical synthesis (a solid-state, solvent-free approach), and gas-phase synthesis. Each method offers distinct advantages and disadvantages in terms of reaction time, yield, purity, and scalability.

Dripping Method

The dripping method is the most widely reported and utilized technique for MAI synthesis due to its simplicity and relatively high yield of pure product. The reaction involves the dropwise addition of hydroiodic acid to a solution of methylamine, typically at a reduced temperature to control the exothermic reaction.

Reverse-Strike Synthesis

In this variation of the solution-based method, the methylamine solution is added dropwise to hydroiodic acid. This approach can offer better control over the reaction stoichiometry and potentially lead to different crystal growth dynamics.

Mechanochemical Synthesis

This solid-state method involves the direct grinding or milling of solid reactants, such as lead iodide and this compound iodide, to induce a chemical reaction.[1] This solvent-free approach is environmentally friendly and can lead to the formation of unique crystal phases.[1]

Gas-Phase Synthesis

Gas-phase synthesis involves the reaction of gaseous precursors, such as methylamine and hydrogen iodide, to form MAI.[2] This method can produce high-purity thin films of perovskites directly on a substrate and is amenable to upscaling.[2]

Quantitative Data Presentation

The following tables summarize the quantitative data extracted from various literature sources for the different MAI synthesis methods.

| Table 1: Dripping Method - Reactant and Solvent Parameters | |

| Parameter | Value |

| Methylamine Solution | 40% in Methanol or 33-40% in Water |

| Hydroiodic Acid | 57% in Water (with H₃PO₂ as stabilizer) or 35% in Water |

| Molar Ratio (CH₃NH₂:HI) | Typically 1:1.2 - 1:1.4 |

| Reaction Solvent | Ethanol, Methanol, or Water |

| Purification Solvent | Diethyl Ether |

| Table 2: Reaction Conditions and Reported Yields | |||

| Synthesis Method | Reaction Temperature (°C) | Reaction Time | Reported Yield |

| Dripping Method | 0 | 2 hours | >90% (typical) |

| Reverse-Strike Synthesis | Not explicitly stated | Not explicitly stated | Not widely reported |

| Mechanochemical Synthesis | Room Temperature | 10 - 45 minutes | Quantitative |

| Gas-Phase Synthesis | Elevated temperatures (e.g., 150°C for perovskite formation) | Varies | Not directly applicable for MAI powder |

| Table 3: Purity and Characterization Data | |

| Purity | >99.5% (after purification) |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ ~2.4 ppm (s, 3H, CH₃), δ ~7.5 ppm (br s, 3H, NH₃⁺) |

| XRD (Cu Kα) | Characteristic peaks for the tetragonal phase of MAI |

Experimental Protocols

Detailed Protocol for the Dripping Method

This protocol is a synthesis of commonly reported procedures for the dripping method.[3]

Materials:

-

Methylamine solution (e.g., 40% in methanol)

-

Hydroiodic acid (e.g., 57% in water)

-

Ethanol (absolute)

-

Diethyl ether (anhydrous)

-

Round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Büchner funnel and filter paper

-

Vacuum oven

Procedure:

-

In a round-bottom flask, cool a solution of methylamine in ethanol to 0 °C using an ice bath and continuous stirring.

-

Slowly add hydroiodic acid dropwise to the methylamine solution using a dropping funnel over a period of 1-2 hours. Maintain the temperature at 0 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 2 hours.

-

Remove the solvent using a rotary evaporator at a temperature of 50-60 °C until a white or yellowish precipitate is formed.

-

Wash the crude product with anhydrous diethyl ether by stirring or sonicating the solid in the solvent.

-

Filter the white crystalline product using a Büchner funnel.

-

Repeat the washing step with diethyl ether two more times to ensure the removal of any unreacted starting materials and impurities.

-

Dry the purified this compound iodide crystals in a vacuum oven at 45-60 °C for at least 12 hours.

-

Store the final product in a desiccator or glovebox to prevent moisture absorption.

Mandatory Visualizations

Chemical Reaction Pathway

Caption: Chemical reaction for the synthesis of this compound Iodide.

Experimental Workflow for the Dripping Method

Caption: Step-by-step workflow for the dripping synthesis method.

References

The Crystalline Heart of High-Performance Photovoltaics: A Technical Guide to Methylammonium Lead Halide Perovskites

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Methylammonium lead halide perovskites (MAPbX₃, where X = I, Br, Cl) have emerged as a revolutionary class of materials, particularly in the field of photovoltaics, due to their exceptional optoelectronic properties. Their performance is intrinsically linked to their precise crystal structure. This technical guide provides a comprehensive overview of the crystal structure of these materials, detailing their various phases, crystallographic parameters, and the experimental protocols for their synthesis and characterization.

The Perovskite Crystal Structure: An Overview

The fundamental crystal structure of this compound lead halide perovskites is the ABX₃ perovskite structure. In this arrangement, the 'A' site is occupied by the organic this compound cation (CH₃NH₃⁺), the 'B' site by a lead cation (Pb²⁺), and the 'X' site by a halide anion (I⁻, Br⁻, or Cl⁻)[1]. The Pb²⁺ and X⁻ ions form a network of corner-sharing [PbX₆]⁴⁻ octahedra, with the CH₃NH₃⁺ cation situated in the cuboctahedral void at the center of eight such octahedra[2]. The orientation and dynamics of the this compound cation and the tilting of the PbX₆ octahedra are highly sensitive to temperature, leading to a series of structural phase transitions.

Temperature-Dependent Polymorphism

This compound lead halide perovskites exhibit distinct crystallographic phases at different temperatures. These phase transitions are crucial as they significantly influence the material's electronic and optical properties.

This compound Lead Iodide (MAPbI₃)

MAPbI₃ undergoes two primary phase transitions[3][4]. At low temperatures, it adopts an orthorhombic crystal system. As the temperature increases, it transitions to a tetragonal phase and subsequently to a cubic phase at higher temperatures[4].

-

Orthorhombic (γ-phase): Stable below approximately 160-162 K.

-

Tetragonal (β-phase): Stable between approximately 160-162 K and 327-330 K. This is the operational phase for most photovoltaic applications at room temperature.

-

Cubic (α-phase): Stable above approximately 327-330 K.

This compound Lead Bromide (MAPbBr₃)

Similar to the iodide variant, MAPbBr₃ also displays temperature-dependent polymorphism, transitioning from a low-temperature orthorhombic phase to tetragonal and then to a high-temperature cubic phase[5]. There is also evidence of a novel intermediate orthorhombic phase[5].

-

Orthorhombic: Stable at low temperatures.

-

Tetragonal: Stable at intermediate temperatures.

-

Cubic: Stable at higher temperatures.

This compound Lead Chloride (MAPbCl₃)

At room temperature, MAPbCl₃ typically crystallizes in the cubic phase[3][6]. It undergoes transitions to a tetragonal and then an orthorhombic phase at lower temperatures[3].

-

Orthorhombic: Stable at low temperatures (below ~173 K).

-

Tetragonal: Stable in a narrow intermediate temperature range (~173 K to ~179 K).

-

Cubic: Stable at room temperature and above.

Quantitative Crystallographic Data

The precise lattice parameters for each phase are critical for understanding the material's properties. The following tables summarize the crystallographic data for the different phases of MAPbI₃, MAPbBr₃, and MAPbCl₃.

Table 1: Crystal Structure Data for this compound Lead Iodide (MAPbI₃)

| Phase (Temperature) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic (γ) < 162 K | Orthorhombic | Pnma | 8.84 | 12.64 | 8.59 | 90 | 90 | 90 |

| Tetragonal (β) ~298 K | Tetragonal | I4/mcm | 8.87 | 8.87 | 12.67 | 90 | 90 | 90 |

| Cubic (α) > 327 K | Cubic | Pm-3m | 6.32 | 6.32 | 6.32 | 90 | 90 | 90 |

Table 2: Crystal Structure Data for this compound Lead Bromide (MAPbBr₃)

| Phase (Temperature) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic < 147 K | Orthorhombic | Pnma | 7.94 | 11.83 | 8.57 | 90 | 90 | 90 |

| Tetragonal ~150 K - 236 K | Tetragonal | I4/mcm | 8.35 | 8.35 | 11.85 | 90 | 90 | 90 |

| Cubic ~298 K | Cubic | Pm-3m | 5.93 | 5.93 | 5.93 | 90 | 90 | 90 |

Table 3: Crystal Structure Data for this compound Lead Chloride (MAPbCl₃)

| Phase (Temperature) | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Orthorhombic < 173 K | Orthorhombic | P222₁ | 7.94 | 11.23 | 7.91 | 90 | 90 | 90 |

| Tetragonal 173-179 K | Tetragonal | P4/mmm | 5.66 | 5.66 | 11.32 | 90 | 90 | 90 |

| Cubic ~293 K | Cubic | Pm-3m | 5.68 - 5.71 | 5.68 - 5.71 | 5.68 - 5.71 | 90 | 90 | 90 |

Experimental Protocols

Synthesis of this compound Lead Halide Perovskite Thin Films

A common and effective method for producing high-quality perovskite thin films for research and device fabrication is the one-step solution processing method.

4.1.1. Substrate Preparation

-

Clean FTO (Fluorine-doped Tin Oxide) coated glass substrates by sequential ultrasonication in a detergent solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each[7].

-

Dry the substrates with a stream of nitrogen gas.

-

Treat the substrates with UV-ozone for 15-20 minutes to remove organic residues and improve the wettability of the surface[7][8].

4.1.2. Precursor Solution Preparation (Example for MAPbI₃)

-

In an inert atmosphere (e.g., a nitrogen-filled glovebox), dissolve equimolar amounts of this compound iodide (MAI) and lead iodide (PbI₂) in a solvent such as N,N-dimethylformamide (DMF) or a mixture of DMF and dimethyl sulfoxide (DMSO). A typical concentration is around 1.0 M.

-

Stir the solution at room temperature or with gentle heating (e.g., 60-70 °C) until the precursors are fully dissolved.

-

Filter the precursor solution through a 0.2 µm PTFE syringe filter before use to remove any particulates.

4.1.3. Thin Film Deposition by Spin Coating

-

Transfer the cleaned substrate into a spin coater within the inert atmosphere.

-

Dispense a sufficient volume of the perovskite precursor solution (e.g., 50-100 µL) to cover the substrate surface.

-

Initiate the spin coating program. A typical two-step program is used:

-

A low-speed spin (e.g., 1000 rpm for 10 seconds) to evenly spread the solution.

-

A high-speed spin (e.g., 4000-6000 rpm for 30-45 seconds) to control the film thickness and remove excess solvent[5].

-

-

During the high-speed step, an anti-solvent (e.g., toluene, chlorobenzene) is often dripped onto the spinning substrate to induce rapid crystallization and form a uniform film[5].

4.1.4. Annealing

-

Immediately after spin coating, transfer the substrate to a hotplate for annealing.

-

Anneal the film at a specific temperature and for a set duration to promote crystal growth and remove residual solvent. Typical annealing conditions for MAPbI₃ are 100-130 °C for 10-15 minutes[8][9][10].

Crystal Structure Characterization by X-Ray Diffraction (XRD)

X-ray diffraction is the primary technique for determining the crystal structure, phase purity, and orientation of perovskite films.

4.2.1. Sample Preparation

The perovskite thin film on its substrate can be directly mounted onto the XRD sample holder. For powder diffraction, the perovskite material can be gently scraped from the substrate.

4.2.2. XRD Measurement Parameters

-

X-ray Source: Commonly a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Instrument Configuration: Bragg-Brentano geometry is typical for thin-film analysis.

-

Scan Parameters:

-

2θ Range: A wide range, for example, from 10° to 60°, is scanned to capture the main diffraction peaks.

-

Step Size: A small step size, such as 0.02°, is used for good resolution.

-

Time per Step: A sufficient counting time, for example, 0.1 to 1 second per step, is necessary to obtain good signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting diffraction pattern is analyzed to identify the peak positions (2θ) and intensities.

-

These peaks are then compared to standard diffraction patterns from crystallographic databases (e.g., ICDD) to identify the crystal phase and determine the lattice parameters.

-

The crystallite size can be estimated from the peak broadening using the Scherrer equation.

-

Visualizing Structural Relationships and Experimental Workflows

References

- 1. Protocol for the synthesis of perovskite nanocrystal thin films via in situ crystallization method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Reactive spin coating based on real-time in situ feedback for improved control of perovskite thin film fabrication - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 5. Performance optimization of perovskite solar cells with an automated spin coating system and artificial intelligence technologies - EES Solar (RSC Publishing) DOI:10.1039/D5EL00007F [pubs.rsc.org]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Fabrication of perovskite solar cells [bio-protocol.org]

- 8. ossila.com [ossila.com]

- 9. osti.gov [osti.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

electronic band structure of methylammonium lead iodide

An In-depth Technical Guide on the Electronic Band Structure of Methylammonium Lead Iodide

For Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound lead iodide (CH₃NH₃PbI₃ or MAPI) is a prototypical hybrid organic-inorganic perovskite material that has garnered immense research interest due to its exceptional optoelectronic properties and high power conversion efficiencies in photovoltaic devices.[1] A fundamental understanding of its electronic band structure is crucial for optimizing device performance and exploring new applications. This guide provides a comprehensive overview of the electronic band structure of MAPI, detailing its key parameters, the experimental and theoretical methods used for its characterization, and the intricate interplay of structural and relativistic effects that govern its electronic properties.

The valence and conduction bands of this compound lead iodide are primarily determined by the inorganic PbI₃ lattice atoms.[2] The organic this compound cation (CH₃NH₃⁺) has a less direct, but still significant, influence on the electronic structure, primarily through its role in defining the crystal symmetry and through weaker interactions with the inorganic framework.[2][3]

Data Presentation

The is characterized by several key quantitative parameters, which are summarized in the tables below for easy comparison. These values are compiled from a range of experimental and theoretical studies and can vary depending on the crystal phase, temperature, and measurement or calculation technique.

Table 1: Band Gap of this compound Lead Iodide (CH₃NH₃PbI₃)

| Crystal Phase | Temperature | Method | Band Gap (eV) | Reference(s) |

| Tetragonal | Room Temp. | UV-Vis Spectroscopy | 1.55 | [4] |

| Tetragonal | 170 K | Two-Photon Absorption | 1.55 ± 0.01 | [5][6] |

| Orthorhombic | Low Temp. | Two-Photon Absorption | 1.68 | [5] |

| Cubic | High Temp. | DFT (PBE) | 1.7 | [7] |

| Tetragonal | Room Temp. | DFT (HSE06) | 1.63 - 1.72 | [8] |

| Tetragonal | Room Temp. | GW Approximation | 1.62 - 1.67 | [4][9] |

| Pseudocubic | - | QSGW | 1.62 | [4] |

Table 2: Effective Mass of Charge Carriers in this compound Lead Iodide (CH₃NH₃PbI₃)

| Carrier Type | Crystal Phase | Direction | Method | Effective Mass (m₀) | Reference(s) |

| Hole | Cubic | M-point | ARPES | 0.24 ± 0.10 | [10] |

| Hole | Cubic | X-point | ARPES | 0.35 ± 0.15 | [10] |

| Hole | Cubic | R-point | ARPES | ~0.50 | [11] |

| Electron | - | - | DFT | Comparable to hole | [12] |

| Hole | Orthorhombic | [2] | DFT (HSE06) | 11.979 | [13] |

Table 3: Influence of Spin-Orbit Coupling (SOC) on the Band Gap of CH₃NH₃PbI₃

| Method | Band Gap without SOC (eV) | Band Gap with SOC (eV) | Reduction (eV) | Reference(s) |

| DFT (PBE) | 1.72 | 0.71 | 1.01 | [8] |

| DFT | 1.68 | 0.61 | 1.07 | [14] |

| GW Approximation | - | 1.65 | - | [15] |

Experimental and Theoretical Protocols

Synthesis of this compound Lead Iodide

Single Crystal Growth

High-quality single crystals are essential for techniques like Angle-Resolved Photoemission Spectroscopy (ARPES). A common method is the antisolvent vapor-assisted crystallization technique.[16]

-

Precursor Solution Preparation: A saturated solution of pre-synthesized CH₃NH₃PbI₃ powder is prepared by dissolving it in a suitable solvent, such as stabilized hydroiodic acid (HI) with a reducing agent like H₃PO₂ to prevent degradation.[16]

-

Crystallization: The precursor solution is placed in a vial, which is then placed inside a larger beaker containing an antisolvent, such as dichloromethane. The beaker is sealed to allow the antisolvent vapor to slowly diffuse into the precursor solution.

-

Growth: Over several days, the slow diffusion of the antisolvent reduces the solubility of the perovskite, leading to the formation of large, high-quality single crystals.

-

Harvesting and Cleaning: The grown crystals are carefully harvested, washed with a suitable solvent like diethyl ether, and dried under vacuum.

Thin Film Deposition

For many optical and electronic characterization techniques, thin films are required. A widely used method is the two-step deposition technique.[17]

-

Lead Iodide Deposition: A layer of lead iodide (PbI₂) is deposited onto a substrate (e.g., FTO-coated glass) by spin-coating a solution of PbI₂ in a solvent like dimethylformamide (DMF). The substrate is then annealed to form a uniform PbI₂ film.

-

Conversion to Perovskite: The PbI₂-coated substrate is then exposed to a solution or vapor of this compound iodide (MAI). In the solution-based method, the substrate is dipped into or spin-coated with a solution of MAI in a solvent like isopropanol. In the vapor-based method, the substrate is placed in a closed chamber with a source of MAI vapor.

-

Annealing: A final annealing step is performed to complete the conversion of PbI₂ to CH₃NH₃PbI₃ and to improve the crystallinity and morphology of the film.

Experimental Characterization Techniques

Angle-Resolved Photoemission Spectroscopy (ARPES)

ARPES is a powerful technique to directly probe the electronic band structure of crystalline solids.[18]

-

Sample Preparation: A high-quality single crystal of CH₃NH₃PbI₃ is mounted on a sample holder and introduced into an ultra-high vacuum (UHV) chamber. The crystal is cleaved in-situ to expose a clean, pristine surface.

-

Photon Source: A monochromatic light source, typically a helium discharge lamp (providing He I radiation at 21.2 eV) or a synchrotron beamline, is used to illuminate the sample.[19]

-

Electron Analyzer: The photoemitted electrons are collected by a hemispherical electron energy analyzer, which measures their kinetic energy and emission angle.[18]

-

Data Acquisition: The intensity of the photoemitted electrons is recorded as a function of their kinetic energy and emission angle.

-

Band Structure Mapping: By converting the kinetic energy and emission angle to binding energy and crystal momentum, a map of the electronic band dispersion along specific high-symmetry directions in the Brillouin zone can be constructed.[11]

Ultraviolet Photoemission Spectroscopy (UPS)

UPS is used to determine the valence band maximum (VBM) and work function of a material.

-

Sample Preparation: A thin film or single crystal of CH₃NH₃PbI₃ is placed in a UHV chamber.

-

UV Source: The sample is irradiated with a UV light source, typically a helium discharge lamp (He I).

-

Electron Energy Analysis: The kinetic energy of the photoemitted electrons is measured using an electron spectrometer.

-

Valence Band Maximum (VBM) Determination: The VBM is determined from the onset of the photoemission signal at the high kinetic energy side of the spectrum.

-

Work Function Measurement: The work function is calculated by subtracting the width of the photoemission spectrum (from the Fermi level to the secondary electron cutoff) from the photon energy.

Theoretical Calculation Methods

Density Functional Theory (DFT)

DFT is a widely used computational method to calculate the electronic structure of materials.[20]

-

Crystal Structure Definition: The calculation starts with the crystal structure of CH₃NH₃PbI₃, specifying the lattice parameters and atomic positions for the desired phase (e.g., tetragonal, cubic, or orthorhombic).

-

Choice of Functional: An appropriate exchange-correlation functional is chosen. The Perdew-Burke-Ernzerhof (PBE) functional is a common choice, while hybrid functionals like HSE06 often provide more accurate band gaps.[21]

-

Inclusion of Spin-Orbit Coupling (SOC): Due to the presence of heavy elements (Pb and I), spin-orbit coupling effects must be included in the calculations to accurately describe the band structure, particularly the band gap.[8]

-

Self-Consistent Field (SCF) Calculation: The Kohn-Sham equations are solved iteratively until a self-consistent electron density is obtained.

-

Band Structure and Density of States (DOS) Calculation: Once the SCF cycle has converged, the electronic band structure along high-symmetry k-point paths in the Brillouin zone and the density of states are calculated.

GW Approximation

The GW approximation is a more computationally intensive method that provides more accurate quasiparticle energies and band gaps than standard DFT.[2][22]

-

DFT Calculation: A standard DFT calculation is first performed to obtain the initial wavefunctions and eigenvalues.

-

Screened Coulomb Interaction (W): The dynamically screened Coulomb interaction, W, is calculated within the random phase approximation (RPA) or by solving the Bethe-Salpeter equation.

-

Self-Energy (Σ): The electron self-energy, Σ, is calculated as the product of the Green's function, G, and the screened Coulomb interaction, W (Σ = iGW).

-

Quasiparticle Energies: The quasiparticle energies are then obtained by solving the quasiparticle equation, which includes the self-energy correction to the DFT eigenvalues.

-

Self-Consistency: For improved accuracy, the GW calculation can be performed self-consistently, where the updated quasiparticle energies are used to recalculate the Green's function and the self-energy in an iterative manner.[15]

Mandatory Visualization

Caption: Electronic band structure of CH₃NH₃PbI₃.

Caption: Workflow for determining the electronic band structure.

References

- 1. Perovskite solar cell - Wikipedia [en.wikipedia.org]

- 2. Relativistic GW calculations on CH3NH3PbI3 and CH3NH3SnI3 perovskites for solar cell applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Experimental and theoretical optical properties of this compound lead halide perovskites - Nanoscale (RSC Publishing) DOI:10.1039/C5NR05435D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. juser.fz-juelich.de [juser.fz-juelich.de]

- 7. researchgate.net [researchgate.net]

- 8. events.saip.org.za [events.saip.org.za]

- 9. purehost.bath.ac.uk [purehost.bath.ac.uk]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. light.northwestern.edu [light.northwestern.edu]

- 13. digitalcommons.mtu.edu [digitalcommons.mtu.edu]

- 14. research.unipd.it [research.unipd.it]

- 15. arxiv.org [arxiv.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Angle-resolved photoemission spectroscopy - Wikipedia [en.wikipedia.org]

- 19. Angle-Resolved Photoemission Study on the Band Structure of Organic Single Crystals [mdpi.com]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

optical absorption properties of methylammonium-based perovskites

An In-depth Technical Guide to the Optical Absorption Properties of Methylammonium-Based Perovskites

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (MAPbX₃, where X = I, Br, Cl). These materials have garnered significant attention for their exceptional optoelectronic characteristics, making them promising candidates for a wide range of applications, including photovoltaics and light-emitting diodes.[1][2] This document summarizes key quantitative data, details common experimental protocols, and provides visualizations of fundamental concepts and workflows.

Core Optical Absorption Properties

This compound (MA)-based perovskites exhibit strong light absorption across the visible spectrum, a key attribute for their high performance in optoelectronic devices.[1][3] The optical properties, such as the bandgap and absorption characteristics, can be readily tuned by altering the halide composition (I, Br, or Cl).[1]

Quantitative Data Summary

The following tables summarize the key optical parameters for the this compound lead halide family.

Table 1: Optical Bandgap and Absorption Onset

| Perovskite Material | Optical Bandgap (eV) | Wavelength of Absorption Onset (nm) | Crystal Structure (Room Temp.) |

| MAPbI₃ | 1.5 - 1.6 | ~800 | Tetragonal |

| MAPbBr₃ | ~2.2 - 2.3 | ~560 | Cubic |

| MAPbCl₃ | ~3.0 - 3.1 | ~415 | Cubic |

A blue shift in the absorption band edge is observed when transitioning from MAPbI₃ to MAPbCl₃.[1]

Table 2: Exciton Binding Energies

| Perovskite Material | Exciton Binding Energy (meV) | Notes |

| MAPbI₃ | 9 - 32 | Values can vary with temperature and sample preparation.[4][5] At room temperature, the binding energy is around 10 meV, which is less than the available thermal energy, indicating that excitons are not stable.[6] |

| MAPbBr₃ | 35 - 60 | Higher than MAPbI₃, suggesting stronger electron-hole interactions.[5][6] |

Table 3: Carrier Lifetimes and Absorption Coefficient

| Perovskite Material | Carrier Lifetime (ns) | Absorption Coefficient (α) at visible wavelengths (cm⁻¹) |

| MAPbI₃ | ~1.72 | High, ~8 x 10⁴ at 550 nm |

| MAPbBr₃ | ~1.87 | High |

| MAPbCl₃ | ~7.65 | High |

The long carrier lifetimes indicate efficient charge separation and transport within these materials.[1]

Experimental Protocols

The characterization of the relies on several key experimental techniques.

Synthesis of this compound Lead Halide Perovskites

A common and cost-effective method for synthesizing MAPbX₃ perovskites is the Hot-Injection Method (HIM) .[1]

Protocol:

-

Precursor Preparation: this compound halides (MAX) and lead halides (PbX₂) are used as precursors.[7]

-

Solution A: Oleylamine (OAm) and Oleic acid (OA) are dissolved in toluene.[8]

-

Solution B: Lead iodide (PbI₂) and this compound iodide (MAI) are dissolved in acetonitrile.[8]

-

Injection: Solution B is injected into Solution A under vigorous stirring. The formation of perovskite crystals is indicated by a color change.[8]

-

Morphology Control: The morphology of the resulting nanocrystals (e.g., nanoplates, nanocubes, nanorods) can be controlled by adjusting the precursor concentrations, the injection rate, and the drying temperature.[8]

Another common technique is the one-step solution deposition method , where a precursor solution of equimolar lead iodide (PbI₂) and this compound iodide (CH₃NH₃I) in a solvent like γ-butyrolactone is deposited onto a substrate.[9]

UV-Vis Spectroscopy

UV-Vis spectroscopy is a fundamental technique to determine the absorption spectrum and estimate the optical bandgap of perovskite thin films.

Protocol:

-

Sample Preparation: A thin film of the perovskite material is deposited on a transparent substrate (e.g., glass).

-

Measurement: The absorbance or transmittance of the film is measured over a range of wavelengths (typically 300-900 nm) using a spectrophotometer.[10]

-

Data Analysis: The absorption coefficient (α) is calculated from the absorbance (A) and the film thickness (t) using the formula: α = 2.303 * A / t.[11]

-

Bandgap Determination (Tauc Plot): For direct bandgap semiconductors like perovskites, the optical bandgap (Eg) is determined by plotting (αhν)² versus the photon energy (hν) and extrapolating the linear portion of the curve to the energy axis where (αhν)² = 0.[12]

It is crucial to be aware of potential artifacts in absorption measurements, such as light scattering from samples with incomplete surface coverage, which can be mitigated by using an integrating sphere detector.[9]

Photoluminescence (PL) Spectroscopy

PL spectroscopy provides insights into the emission properties and electronic quality of the perovskites.

Protocol:

-

Excitation: The perovskite sample is excited with a light source of energy greater than its bandgap (e.g., a 375 nm or 405 nm laser).[13][14]

-

Emission Collection: The emitted light (photoluminescence) is collected and analyzed by a spectrometer.[13]

-

Data Analysis: The PL spectrum reveals the peak emission wavelength, which is typically close to the material's band edge. The intensity and width of the PL peak can provide information about defect densities and crystal quality.[15] Time-Resolved Photoluminescence (TRPL) measurements are used to determine the charge carrier lifetimes.[1]

Spectroscopic Ellipsometry

Spectroscopic ellipsometry is a powerful non-destructive technique for determining the optical constants (refractive index and extinction coefficient) of thin films.

Protocol:

-

Measurement: The change in polarization of light upon reflection from the perovskite sample is measured over a range of wavelengths and at multiple angles of incidence.[16]

-

Modeling: A multi-oscillator model is used to fit the experimental data and extract the optical constants.[17]

Visualizations

The following diagrams illustrate key concepts and workflows related to the .

References

- 1. Advances in this compound Lead Halide Perovskites Synthesis, Structural, Optical, and Photovoltaic Insights – Oriental Journal of Chemistry [orientjchem.org]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. hpstar.ac.cn [hpstar.ac.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Experimental and numerical investigations on feasibility of inorganic KSnCl3 perovskite absorber and SWCNT-HTL for solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method to control the optical properties: Band gap energy of mixed halide Organolead perovskites - Arabian Journal of Chemistry [arabjchem.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Experimental and theoretical optical properties of this compound lead halide perovskites - Nanoscale (RSC Publishing) DOI:10.1039/C5NR05435D [pubs.rsc.org]

- 17. refractiveindex.info [refractiveindex.info]

A Technical Guide to the Fundamental Role of Methylammonium in Perovskite Stability

Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The organic cation methylammonium (CH₃NH₃⁺ or MA⁺) is a cornerstone component in many high-performing hybrid organic-inorganic perovskite solar cells. Its inclusion is critical for achieving the desirable electronic and optical properties that have led to power conversion efficiencies rivaling traditional silicon-based technologies. However, the chemical and physical nature of the this compound cation is also a primary contributor to the material's inherent instability. This technical guide provides an in-depth analysis of the dual role of this compound, detailing its impact on perovskite structure and properties while also exploring the degradation mechanisms it initiates under thermal, moisture, and photo-oxidative stress. We present key quantitative data, detailed experimental protocols for stability assessment, and visual diagrams of core processes to offer a comprehensive resource for professionals working to overcome the stability challenges of perovskite technology.

The Structural and Electronic Role of this compound

The archetypal hybrid perovskite, this compound lead iodide (MAPbI₃), adopts the ABX₃ crystal structure. In this framework, the 'A' site is occupied by the this compound cation, which sits within an inorganic cage formed by corner-sharing lead iodide (PbI₆)⁴⁻ octahedra.

The size, polarity, and dynamic nature of the MA⁺ cation are fundamental to the material's properties:

-

Structural Stabilization: The ionic radius of MA⁺ is suitable for stabilizing the desired photoactive cubic or tetragonal perovskite phase at room temperature, as dictated by the Goldschmidt tolerance factor.

-

Hydrogen Bonding: The N-H bonds of the ammonium group form dynamic hydrogen bonds with the iodide anions of the inorganic cage.[1][2][3] This interaction is not static; the MA⁺ cation undergoes continuous, temperature-dependent reorientation.[1][3] This dynamic coupling influences the electronic structure and is a key factor in the material's unique properties.[3][4]

-

Dielectric Properties: The polar nature of the MA⁺ cation and its rotational freedom contribute to the material's high dielectric constant, which is believed to screen charge carriers and reduce electron-hole recombination rates.

Key Instability Mechanisms Involving this compound

The very properties that make MA⁺ beneficial also render it the weak link in perovskite stability. Its volatility, hygroscopic nature, and reactive protons are central to the primary degradation pathways.

Thermal Instability

This compound-based perovskites, particularly MAPbI₃, are thermally unstable, even in inert environments.[5][6][7][8] Elevated temperatures, often experienced during solar cell operation (which can exceed ambient temperatures by over 45°C), accelerate decomposition.[5][6][7][8] The primary thermal degradation pathway is a reversible decomposition into its precursors:

CH₃NH₃PbI₃ (s) ⇌ PbI₂ (s) + CH₃NH₃I (g)

The volatile this compound iodide (MAI) can then further decompose into methylamine (CH₃NH₂) and hydrogen iodide (HI) or, via a different route, into methyl iodide (CH₃I) and ammonia (NH₃).[9][10][11] The loss of these volatile organic species from the film is a major cause of irreversible degradation.[9]

Moisture-Induced Degradation

Hybrid perovskites are notoriously sensitive to moisture.[9] The hygroscopic nature of the MA⁺ cation facilitates the adsorption of water molecules onto the perovskite surface. The degradation process is generally understood to proceed as follows:

-

Hydration: Water molecules penetrate the lattice and form a hydrated perovskite intermediate, (CH₃NH₃)₄PbI₆·2H₂O. This process is reversible if the material is dried promptly.

-

Decomposition: In the continued presence of moisture, the hydrated complex decomposes into lead iodide (PbI₂) and an aqueous solution of this compound iodide (MAI).[12]

-

Further Reaction: The dissolved MAI can further break down, and the HI component can be oxidized to iodine (I₂), which contributes to performance degradation.[13]

This entire process disrupts the crystal structure, leading to the formation of a yellow, non-photoactive PbI₂ phase and a severe drop in device efficiency.[13]

Light-Induced Degradation

The combination of light and oxygen is particularly detrimental. This photo-oxidative degradation is initiated when photo-generated electrons in the perovskite react with molecular oxygen to form highly reactive superoxide (O₂⁻) species.[13][14] These superoxides can then deprotonate the this compound cation:

CH₃NH₃⁺ + O₂⁻ → CH₃NH₂ + HO₂

This reaction extracts a proton from the MA⁺ cation, leading to the formation of volatile methylamine and initiating the collapse of the perovskite structure.[15] This process is accelerated by moisture and leads to the formation of PbI₂, significantly reducing the light-absorbing capability of the film.[15]

Quantitative Stability Data

The stability of this compound-based perovskites is highly dependent on the specific environmental conditions. The following tables summarize key quantitative metrics found in the literature.

Table 1: Thermal Properties of this compound Lead Halide Perovskites

| Compound | Phase at Room Temp. | Tetragonal to Cubic Phase Transition | Onset of Significant Decomposition | Reference(s) |

|---|---|---|---|---|

| MAPbI₃ | Tetragonal | ~50-60 °C (323 K) | ~85-150 °C | [6] |

| MAPbBr₃ | Cubic | - | >200 °C | [6] |

| MAPbCl₃ | Cubic | - | >200 °C |[6] |

Table 2: Impact of Environmental Stressors on MAPbI₃ Stability

| Stressor Condition | Observation | Duration | Reference(s) |

|---|---|---|---|

| High Molar Ratio of MAI (25:1 to PbI₂) | Film remained stable in air and humidity | 20 days | [16][17] |

| High Humidity (~100% RH) | Formation of PbI₂ and aqueous CH₃NH₃I | 2 hours | [12] |

| Light and Dry Air | Significant decrease in absorbance | 6 hours | [15] |

| Electric Field | Reversible photoluminescence quenching due to iodine ion migration | Minutes |[18][19] |

Experimental Protocols for Stability Assessment

Standardized testing protocols are crucial for comparing stability data across different studies.[20][21] Below are detailed methodologies for key stability experiments.

Protocol: Thermal Stability Analysis via Thermogravimetric Analysis (TGA)

-

Sample Preparation: Prepare a perovskite thin film on a substrate (e.g., FTO glass) using a standard deposition method (e.g., spin-coating). Scrape a small amount of the perovskite powder (5-10 mg) from the film into a TGA crucible (alumina or platinum).

-

Instrument Setup: Place the crucible in the TGA instrument. Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min for at least 30 minutes to remove ambient air.

-

Measurement Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a controlled rate (e.g., 10 °C/min).

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of a significant weight loss step indicates the beginning of thermal decomposition. The derivative of this curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Protocol: Moisture Stability Testing in a Controlled Environment

-

Sample Preparation: Fabricate complete perovskite solar cell devices or thin films on substrates. Encapsulate a subset of the samples using a UV-curable epoxy and a glass coverslip for comparison.

-

Initial Characterization: Measure the initial power conversion efficiency (PCE) of the devices using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm²). Characterize the initial state of the films using UV-Vis spectroscopy and X-ray diffraction (XRD) to record the initial absorbance and crystal structure.

-

Exposure: Place the unencapsulated and encapsulated samples into a humidity-controlled chamber. Set the desired relative humidity (RH), for example, 85% RH, and a constant temperature, such as 85 °C (a common accelerated aging condition known as "85/85" testing).

-

Periodic Monitoring: At set time intervals (e.g., 2, 4, 8, 24, 100 hours), remove the samples from the chamber and re-measure their PCE, UV-Vis spectra, and XRD patterns. Visually inspect the films for color changes (e.g., turning yellow, indicating PbI₂ formation).

-

Data Analysis: Plot the normalized PCE as a function of time for both encapsulated and unencapsulated devices. Analyze the XRD patterns for the appearance and growth of PbI₂ peaks (typically around 12.6° 2θ) and the corresponding decrease in perovskite peaks.

Conclusion

This compound is integral to the high performance of many state-of-the-art perovskite solar cells, playing a crucial role in stabilizing the photoactive perovskite phase and contributing to favorable electronic properties through its dynamic hydrogen bonding. However, its chemical nature—specifically its volatility and reactivity with water and photo-generated species—makes it a primary driver of thermal, moisture, and light-induced degradation. Understanding these MA-centric degradation pathways is essential for developing targeted mitigation strategies, such as compositional engineering (e.g., mixing or replacing MA with more stable cations like formamidinium and cesium), developing robust encapsulation, and engineering interfaces to prevent the ingress of environmental stressors. The continued advancement of perovskite technology towards commercial viability hinges on effectively managing the paradoxical role of this critical organic cation.

References

- 1. core.ac.uk [core.ac.uk]

- 2. escholarship.org [escholarship.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mixed formamidinium–this compound lead iodide perovskite from first-principles: hydrogen-bonding impact on the electronic properties - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. "A Review: Thermal Stability of this compound Lead Halide Based Perovs" by Tanzila Tasnim Ava, Abdullah Al Mamun et al. [digitalcommons.odu.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Degradation Mechanism and Relative Stability of this compound Halide Based Perovskites Analyzed on the Basis of Acid-Base Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. osti.gov [osti.gov]

- 13. Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07942F [pubs.rsc.org]

- 14. Photo-oxidative degradation of this compound lead iodide perovskite: mechanism and protection - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Mechanistic insights into the key role of this compound iodide in the stability of perovskite materials - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. Mechanistic insights into the key role of this compound iodide in the stability of perovskite materials - PMC [pmc.ncbi.nlm.nih.gov]

- 18. itcc.nju.edu.cn [itcc.nju.edu.cn]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Improving Protocols to test the stability of perovskite solar cells » Specific [specific-ikc.uk]

- 21. youtube.com [youtube.com]

The Pivotal Role of Methylammonium Cation Rotation in Hybrid Perovskite Functionality: A Technical Deep Dive

For Researchers, Scientists, and Drug Development Professionals

The remarkable performance of hybrid organic-inorganic perovskites in optoelectronic applications is intrinsically linked to the dynamic behavior of the organic cation residing within the inorganic framework. This technical guide delves into the core of this phenomenon, focusing on the rotational dynamics of the methylammonium (MA) cation in lead halide perovskites. Understanding and controlling this molecular motion is paramount for the rational design of more efficient and stable perovskite-based devices.

Quantitative Insights into this compound Cation Dynamics

The rotational motion of the this compound cation is characterized by its speed and the energy required to initiate or alter this motion. These parameters, the rotational correlation time (τc) and the activation energy (Ea), are crucial for understanding the material's properties at a fundamental level. The following table summarizes key quantitative data from various experimental and computational studies.

| Perovskite Composition | Phase | Method | Parameter | Value | Reference |

| CH₃NH₃PbI₃ | Cubic (>330 K) | ²H NMR | Rotational Correlation Time (τ₂) of C-N axis | 0.85 ± 0.30 ps at 330 K | [1] |

| CH₃NH₃PbI₃ | Tetragonal | Solid-State NMR | Perpendicular rotation τc (298 K) | 1.95 ps | [2] |

| FAₓMA₁₋ₓPbI₃ | Cubic | Solid-State NMR | Perpendicular rotation τc (298 K) | ~1.0 ps | [2] |

| CH₃NH₃PbI₃ | Orthorhombic (<160 K) | QENS & DFT | Activation Energy (Ea) for CH₃ rotation | ~48 meV | [3][4] |

| CH₃NH₃PbI₃ | Orthorhombic (<160 K) | DFT | Activation Energy (Ea) for NH₃ rotation | ~120 meV | [3][4] |

| FA₀.₆MA₀.₄PbI₃ | - | QENS | Activation Energy (Ea) for MA C₃ rotation | ~13 meV | [5][6] |

| CH₃NH₃PbI₃ | - | 2D-IR Spectroscopy & MD | Wobbling-in-a-cone motion timescale | ~300 fs | [7] |

| CH₃NH₃PbI₃ | - | 2D-IR Spectroscopy & MD | Jump-like reorientation timescale | ~3 ps | [7] |

| CH₃NH₃PbI₃ | Cubic | First Principles | Rotational Barrier (C₄ symmetry) | 6-11 kJ mol⁻¹ | [8][9] |

Experimental Protocols for Probing Cation Dynamics

The investigation of this compound cation dynamics relies on a suite of sophisticated experimental and computational techniques. Here, we outline the detailed methodologies for the key experiments cited.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR is a powerful, non-invasive technique that provides atomic-level insights into the structure and dynamics of materials.[10] For studying MA cation rotation, ²H and ¹⁴N NMR are particularly valuable.[1][2][11]

Methodology:

-

Sample Preparation: Synthesize the desired perovskite material, often with isotopic enrichment (e.g., deuterated this compound) to enhance the NMR signal of the nucleus of interest.[1] The synthesized powder is then packed into an MAS (Magic Angle Spinning) rotor.

-

NMR Spectrometer Setup: The experiments are performed on a solid-state NMR spectrometer equipped with a variable temperature MAS probe.

-

Data Acquisition:

-

Quadrupolar Relaxation Measurements: To determine rotational correlation times (τc) and activation energies (Ea), spin-lattice relaxation times (T₁) are measured as a function of temperature.[2][11] This is typically done using an inversion-recovery pulse sequence.

-

Linewidth Analysis: The width of the NMR signal is sensitive to the rate of molecular motion. By analyzing the temperature dependence of the linewidth, information about the dynamics can be extracted.

-

-

Data Analysis: The experimental T₁ relaxation data is fitted to a rotational diffusion model.[2][11] This model relates the relaxation rate to the correlation time and the quadrupolar coupling constant of the nucleus, allowing for the extraction of the activation energy and the pre-exponential factor for the rotational motion.

Quasi-elastic Neutron Scattering (QENS)

QENS is an ideal technique for studying the diffusive and rotational motions of hydrogen-containing molecules, such as the this compound cation, due to the large incoherent scattering cross-section of hydrogen.[12]

Methodology:

-

Sample Preparation: A powder sample of the perovskite material is loaded into a suitable sample holder (e.g., an aluminum can) that is transparent to neutrons.

-

QENS Spectrometer Setup: The experiment is conducted on a QENS spectrometer at a neutron source. The instrument is configured to provide a beam of neutrons with a specific energy.

-

Data Acquisition: The sample is exposed to the neutron beam, and the scattered neutrons are detected at various angles and energies. The energy transfer between the neutrons and the sample is measured, providing information about the dynamics of the scattering atoms. Measurements are typically performed over a range of temperatures.

-

Data Analysis: The QENS spectra are analyzed by fitting them to a model that describes the rotational motion of the MA cation. This model can include components for different types of motion, such as uniaxial rotation or isotropic tumbling. The fitting procedure yields parameters such as the rotational diffusion constant and the residence time between jumps, from which the activation energy can be determined using the Arrhenius law.[3][4]

Ab Initio Molecular Dynamics (MD) Simulations

MD simulations provide a computational microscope to visualize and quantify the motion of atoms and molecules in a material over time.

Methodology:

-

Model Construction: A supercell of the perovskite crystal structure is created. For instance, a 2x2 slab can be cut from the bulk tetragonal MAPbI₃ crystal structure.[13]

-

Computational Details:

-

Software: Quantum Espresso or similar electronic structure packages are used.[13]

-

Method: Car-Parrinello Molecular Dynamics (CPMD) or Born-Oppenheimer MD is employed.[13]

-

Functional and Pseudopotentials: A suitable density functional, such as PBE, and appropriate pseudopotentials to describe the electron-ion interactions are chosen.[13]

-

Basis Set: A plane-wave basis set with a defined energy cutoff is used.[13]

-

-

Simulation Protocol:

-

Equilibration: The system is first equilibrated at the desired temperature to reach a stable state.

-

Production Run: A long simulation trajectory is then generated, from which the atomic positions and velocities are saved at regular time intervals.

-

-

Data Analysis: The simulation trajectory is analyzed to extract information about the rotational dynamics of the MA cations. This can include calculating the rotational autocorrelation function to determine the correlation time, and analyzing the orientation of the C-N axis to identify preferred orientations and jump-like motions.[7][14]

Visualizing the Impact of Cation Rotation

The rotational dynamics of the this compound cation are intimately linked to the temperature and the crystallographic phase of the perovskite, which in turn dictates the material's optoelectronic properties. The following diagram illustrates this fundamental relationship.

Caption: Relationship between temperature, perovskite phase, MA cation dynamics, and material properties.

The orientation and rotational freedom of the this compound cation can significantly influence the electronic and optical properties of the perovskite material.[15] For instance, the dynamic disorder introduced by the rotating cations can affect the band gap and the lifetime of charge carriers.[16] The dipole moment of the MA cation also contributes to the dielectric properties of the material, and its alignment can lead to the formation of ferroelectric domains.[14]

Conclusion

The rotational dynamics of the this compound cation are a critical factor in determining the performance of hybrid perovskite materials. As demonstrated, a combination of advanced experimental techniques and computational simulations is essential to unravel the complex interplay between molecular motion, crystal structure, and optoelectronic properties. A thorough understanding of these dynamics will continue to guide the development of next-generation perovskite technologies with enhanced efficiency and stability.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. A Complete Picture of Cation Dynamics in Hybrid Perovskite Materials from Solid-State NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation Energy of Organic Cation Rotation in CH3NH3PbI3 and CD3NH3PbI3: Quasi-Elastic Neutron Scattering Measurements and First-Principles Analysis Including Nuclear Quantum Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rotational Dynamics of Organic Cations in Formamidinium Lead Iodide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Rotational Energy Barriers and Relaxation Times of the Organic Cation in Cubic this compound Lead/Tin Halide Perovskites from First Principles [agris.fao.org]

- 10. Local Structure and Dynamics in this compound, Formamidinium, and Cesium Tin(II) Mixed-Halide Perovskites from 119Sn Solid-State NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The dynamics of this compound ions in hybrid organic–inorganic perovskite solar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. The Relation between Rotational Dynamics of the Organic Cation and Phase Transitions in Hybrid Halide Perovskites - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. rug.nl [rug.nl]

Theoretical Efficiency Limits of Methylammonium Lead Halide Solar Cells: An In-depth Technical Guide

For Researchers, Scientists, and Photovoltaic Professionals

Methylammonium lead iodide (CH₃NH₃PbI₃ or MAPbI₃) has emerged as a cornerstone material in the field of perovskite photovoltaics, demonstrating a remarkable rise in power conversion efficiencies. However, the performance of these solar cells is fundamentally governed by a set of theoretical and practical limits. This technical guide provides a comprehensive overview of these limitations, with a focus on the underlying physical principles, quantitative performance metrics, and the experimental methodologies used for their characterization.

The Shockley-Queisser Limit and its Implications for MAPbI₃

The absolute theoretical maximum efficiency for a single-junction solar cell is described by the Shockley-Queisser (S-Q) limit. This limit is calculated based on the principle of detailed balance, considering only the fundamental loss mechanism of radiative recombination. For a material with a bandgap of approximately 1.34 eV, the S-Q limit reaches a peak of 33.7% under standard AM1.5G solar illumination.[1][2][3] this compound lead iodide (MAPbI₃) possesses a bandgap typically in the range of 1.55 to 1.6 eV. For this bandgap, the theoretical maximum efficiency is slightly lower, calculated to be around 31% to 33%.[1][4]

The primary factors dictating the S-Q limit are:

-

Blackbody Radiation: The solar cell itself, being at a finite temperature, radiates photons, which constitutes a loss of energy.

-

Spectral Mismatch: Photons with energy below the material's bandgap are not absorbed and are lost. For photons with energy significantly above the bandgap, the excess energy is quickly dissipated as heat through phonon interactions, a process known as thermalization.

-

Radiative Recombination: The unavoidable recombination of an electron and a hole that results in the emission of a photon is the only recombination pathway considered in the S-Q limit.

Key Performance-Limiting Factors Beyond the S-Q Limit

In practice, the efficiency of MAPbI₃ solar cells is further constrained by several non-ideal loss mechanisms. These are primarily dominated by non-radiative recombination pathways, which do not produce a photon and thus represent a significant loss of charge carriers.

Non-Radiative Recombination

Non-radiative recombination is the most significant factor preventing current perovskite solar cells from reaching their theoretical potential. These processes can be broadly categorized as:

-

Shockley-Read-Hall (SRH) Recombination: This occurs via defect states, or "traps," within the bandgap of the perovskite material. These defects can be point defects (vacancies, interstitials), grain boundaries, or surface defects. When an electron or hole is captured by a trap state, it can then recombine with a carrier of the opposite charge. The rate of SRH recombination is directly proportional to the density of these trap states.

-

Surface Recombination: Recombination can also occur at the interfaces between the perovskite absorber layer and the electron and hole transport layers. Mismatched energy levels and defects at these interfaces can act as recombination centers.

-

Auger Recombination: This is a three-particle process where the energy from an electron-hole recombination is transferred to a third charge carrier (either an electron or a hole), which is then excited to a higher energy level and subsequently relaxes by emitting phonons (heat). Auger recombination becomes more prominent at high charge carrier concentrations, such as those that might occur under concentrated sunlight or in light-emitting applications.[4][5][6][7]

Open-Circuit Voltage (V_OC) Deficit

The open-circuit voltage is a critical parameter determining the overall power conversion efficiency. The difference between the bandgap of the absorber material (E_g) and the measured V_OC (E_g/q - V_OC, where q is the elementary charge) is known as the V_OC deficit. While the S-Q limit dictates a minimum V_OC deficit due to radiative recombination, any additional non-radiative recombination will further increase this deficit, thereby lowering the V_OC and the overall efficiency.

Quantitative Data Summary

The following tables summarize key quantitative parameters related to the efficiency limits of MAPbI₃ solar cells, compiled from various research findings.

| Parameter | Value | Unit | Notes | References |

| Theoretical Efficiency Limits | ||||

| Shockley-Queisser Limit (Optimal Bandgap ~1.34 eV) | 33.7 | % | Ideal single-junction solar cell. | [1][2][3] |

| Shockley-Queisser Limit (for MAPbI₃, E_g ≈ 1.6 eV) | ~31 | % | Calculated for the specific bandgap of MAPbI₃. | [8] |

| Practical Efficiency Limit (considering Auger recombination) | ~29.53 | % | Theoretical maximum considering intrinsic Auger losses. | [7] |

| Recombination Parameters | ||||

| Radiative Recombination Coefficient (B) | 0.7 - 8.4 x 10⁻¹⁰ | cm³/s | Represents the rate of band-to-band radiative recombination. | [9][10][11][12] |

| Non-Radiative Recombination Lifetime (τ_nr) | 148 - 846.1 | ns | Represents the average time before a carrier recombines non-radiatively. Highly dependent on film quality. | [13][14] |

| Auger Recombination Coefficient (C) | 1.5 x 10⁻²⁹ - 7.3 x 10⁻²⁹ | cm⁶/s | Represents the rate of three-body Auger recombination. | [5][6][9][11][12] |

| Defect and Carrier Properties | ||||

| Defect (Trap) Density | 4 x 10¹⁶ - 2 x 10¹⁷ | cm⁻³ | Density of electronic trap states within the perovskite film. Varies significantly with fabrication methods. | [15][16][17][18][19] |

| Carrier Diffusion Length | > 1 | µm | The average distance a charge carrier can travel before recombining. | [20] |

| Device Performance Metrics | ||||

| Open-Circuit Voltage (V_OC) Loss (Radiative Limit) | ~0.25 - 0.3 | V | The unavoidable voltage loss due to radiative recombination. | |

| Open-Circuit Voltage (V_OC) Loss (Non-Radiative) | 0.094 - 0.165 | V | Additional voltage loss due to non-radiative recombination in high-performance devices. | [14][21] |

Experimental Protocols

Accurate characterization of the parameters limiting solar cell efficiency is crucial for advancing the technology. Below are detailed methodologies for key experiments.

Photoluminescence Quantum Yield (PLQY) Measurement

Objective: To determine the ratio of photons emitted to photons absorbed, which provides a direct measure of the dominance of radiative recombination over non-radiative pathways.

Methodology:

-

Sample Preparation: A thin film of MAPbI₃ is deposited on a glass substrate.

-

Experimental Setup: The setup typically consists of an excitation source (e.g., a laser or LED with a wavelength that is strongly absorbed by the perovskite, such as 455 nm or 532 nm), an integrating sphere to collect all emitted and scattered light, and a calibrated spectrometer or photodiode for detection.[22]

-

Measurement Procedure:

-

A first measurement is taken of the excitation source light scattered by a reference sample (e.g., a highly reflective standard) within the integrating sphere to determine the initial photon flux.

-

The perovskite sample is then placed in the integrating sphere, and the excitation source is directed onto it.

-

The spectrometer records the spectrum of the light within the sphere. This will include scattered excitation light and the photoluminescence emission from the perovskite.

-

A second measurement is taken with the excitation beam directed at the sphere wall without hitting the sample to account for the sphere's response.

-

-

Data Analysis: The PLQY is calculated by comparing the number of emitted photons (integrated area of the PL spectrum) to the number of absorbed photons (the difference between the integrated intensity of the excitation peak with and without the sample present).

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To measure the decay of photoluminescence over time after a short pulse of excitation, providing information about the charge carrier recombination dynamics and lifetimes.

Methodology:

-

Sample Preparation: A MAPbI₃ film is prepared on a suitable substrate (e.g., glass for bulk lifetime measurements or on top of charge transport layers to study interfacial dynamics).

-

Experimental Setup: The core components are a pulsed laser with a short pulse duration (picoseconds to nanoseconds) and a wavelength that is absorbed by the perovskite (e.g., 405 nm), and a sensitive, high-speed photodetector such as a streak camera or a time-correlated single-photon counting (TCSPC) system.

-

Measurement Procedure:

-

The pulsed laser excites the sample, creating a population of electron-hole pairs.

-

The subsequent photoluminescence emission is collected and directed to the photodetector.

-

The detector records the arrival time of photons relative to the laser pulse. By accumulating data from many pulses, a histogram of photon arrival times is constructed, which represents the PL decay curve.[23]

-

-

Data Analysis: The TRPL decay curve is typically fitted with one or more exponential decay functions. The decay constants (lifetimes) correspond to different recombination channels. A fast initial decay may be attributed to surface recombination or Auger recombination at high excitation fluences, while a slower decay component is often associated with bulk SRH and radiative recombination.

Visualizing Core Concepts

The following diagrams, generated using the DOT language, illustrate key processes and relationships in this compound lead halide solar cells.

Caption: Fundamental processes in a perovskite solar cell.

Caption: Workflow for characterizing perovskite solar cell efficiency.

Caption: Relationship between theoretical limits and actual efficiency.

References

- 1. Shockley–Queisser limit - Wikipedia [en.wikipedia.org]

- 2. ossila.com [ossila.com]

- 3. universitywafer.com [universitywafer.com]

- 4. Understanding Auger recombination in perovskite solar cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. deepblue.lib.umich.edu [deepblue.lib.umich.edu]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. www-thz.physics.ox.ac.uk [www-thz.physics.ox.ac.uk]

- 10. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 11. A carrier density dependent diffusion coefficient, recombination rate and diffusion length in MAPbI3 and MAPbBr3 crystals measured under one- and two-photon excitations - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. Dual Interface Modification for Reduced Nonradiative Recombination in n–i–p this compound-Free Perovskite Solar Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. web.spms.ntu.edu.sg [web.spms.ntu.edu.sg]

- 15. Defect quantification in metal halide perovskites: the solid-state electrochemical alternative - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 16. pubs.aip.org [pubs.aip.org]

- 17. pubs.rsc.org [pubs.rsc.org]

- 18. pubs.aip.org [pubs.aip.org]

- 19. researchgate.net [researchgate.net]

- 20. Perovskite solar cell - Wikipedia [en.wikipedia.org]

- 21. researchgate.net [researchgate.net]

- 22. pubs.acs.org [pubs.acs.org]

- 23. amolf.nl [amolf.nl]

The Advent and Evolution of Methylammonium in Photovoltaics: A Technical Guide

Abstract